
Heptane, 1,7-dibromo-4-(3-bromopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane, 1,7-dibromo-4-(3-bromopropyl)- is an organic compound with the molecular formula C10H19Br3 . This compound is a derivative of heptane, where bromine atoms are substituted at the 1st, 7th, and 4th positions, with an additional bromopropyl group attached at the 4th position. It is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 1,7-dibromo-4-(3-bromopropyl)- typically involves the bromination of heptane derivatives. One common method is the radical bromination of heptane using bromine (Br2) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under UV light. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
Reaction Time: Several hours to ensure complete bromination
Industrial Production Methods
In an industrial setting, the production of Heptane, 1,7-dibromo-4-(3-bromopropyl)- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control ensures high efficiency and safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Heptane, 1,7-dibromo-4-(3-bromopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
Heptane, 1,7-dibromo-4-(3-bromopropyl)- is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Employed in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Heptane, 1,7-dibromo-4-(3-bromopropyl)- involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound’s structure allows it to interact with various molecular targets, including enzymes and receptors, potentially affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dibromoheptane: Similar structure but lacks the additional bromopropyl group.
1,4-Dibromobutane: Shorter carbon chain and different substitution pattern.
1,3-Dibromopropane: Even shorter carbon chain with bromine atoms at the 1st and 3rd positions.
Uniqueness
Heptane, 1,7-dibromo-4-(3-bromopropyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of three bromine atoms and a longer carbon chain makes it versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
61582-71-6 |
|---|---|
Formule moléculaire |
C10H19Br3 |
Poids moléculaire |
378.97 g/mol |
Nom IUPAC |
1,7-dibromo-4-(3-bromopropyl)heptane |
InChI |
InChI=1S/C10H19Br3/c11-7-1-4-10(5-2-8-12)6-3-9-13/h10H,1-9H2 |
Clé InChI |
OFDCFNZGFSEAMJ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CCCBr)CCCBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


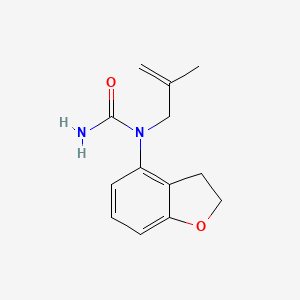
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)



![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
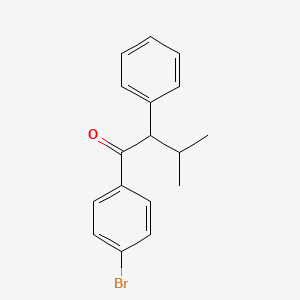
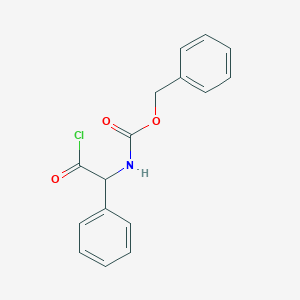
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
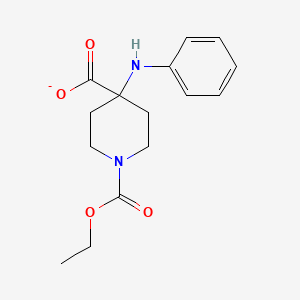
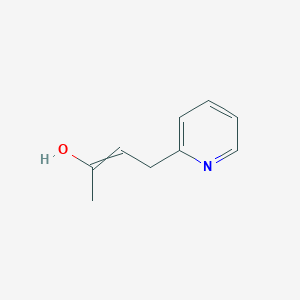
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)
